REACTION_CXSMILES
|
[Br-].Br[C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][CH:8]=1.O.O1[CH2:19][CH2:18][CH2:17]C1>[Cl-].[Zn+2].[Cl-].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:17]1([C:3]2[CH:4]=[CH:5][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][CH:8]=2)[CH2:18][CH2:19]1 |f:4.5.6,^1:25,44|
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Name
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solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
[Br-]
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Name
|
|
Quantity
|
186 mL
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Type
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reactant
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
27 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
by stirring at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled to 0° C
|
Type
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STIRRING
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Details
|
the mixture was stirred at 0° C. for 30 minutes and at room temperature for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=CC(=NC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |